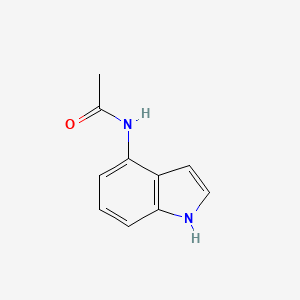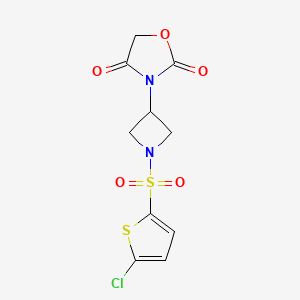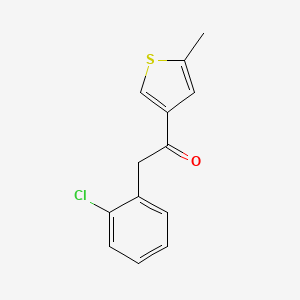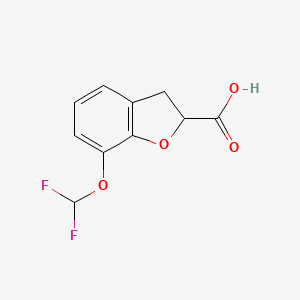![molecular formula C25H27N3O4S B2712632 N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-56-7](/img/structure/B2712632.png)
N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) discussed the synthesis of analogues of this compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the synthesis of thymidine and folate, respectively, which are essential for DNA synthesis and repair. The study found that these analogues were potent against human TS and DHFR, indicating potential application in cancer therapy due to their ability to inhibit cell proliferation.
Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Properties
Abu‐Hashem et al. (2020) in their study published in Molecules synthesized novel compounds derived from visnagenone and khellinone, closely related to the query compound, demonstrating potent inhibitory activities against cyclooxygenase-1/2 (COX-1/2) and significant analgesic and anti-inflammatory activities. These properties suggest potential applications in pain management and inflammatory conditions. (Abu‐Hashem, Al-Hussain, & Zaki, 2020)
Antitumor Activity
The synthesis of thieno[3,2-d]pyrimidine derivatives, which share structural similarities with the query compound, was explored by Hafez and El-Gazzar (2017) in Acta Pharmaceutica. These derivatives displayed potent antitumor activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma cells. The study highlights the potential of these compounds in developing new anticancer therapies. (Hafez & El-Gazzar, 2017)
Computational and Pharmacological Evaluation
Faheem (2018) conducted a study focusing on the computational and pharmacological potential of novel derivatives, including those related to the query compound, for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach provides a multi-faceted view of the therapeutic potential of these compounds. (Faheem, 2018)
Inhibitors of Gastric Acid Secretion
A study by Fellenius et al. (1981) in Nature explored substituted benzimidazoles, which are structurally related to the query compound, as inhibitors of gastric acid secretion by blocking (H+ + K+) ATPase. This finding suggests potential applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. (Fellenius et al., 1981)
Design and Synthesis of Classical and Nonclassical Antifolates
Gangjee et al. (2007) discussed the design and synthesis of classical and nonclassical analogues of pyrrolo[2,3-d]pyrimidines as potential DHFR inhibitors and antitumor agents. This research has implications in developing new therapies for cancer treatment, given the critical role of DHFR in cell proliferation. (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007)
Synthesis of N-Substituted Benzimidazoles
Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives with significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), indicating their potential use as antibacterial agents. This study demonstrates the broad spectrum of biological activities that compounds structurally related to the query compound can possess. (Chaudhari, Patil, Patil, Patel, Rajput, Pawar, & Patil, 2020)
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-15(2)11-12-28-24(30)23-22(17-7-5-6-8-19(17)32-23)27-25(28)33-14-21(29)26-18-13-16(3)9-10-20(18)31-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOYLPTZKIASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)



![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)


![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
